molecular formula C18H28BNO2 B581270 N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine CAS No. 1256360-57-2

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine

Cat. No.: B581270
CAS No.: 1256360-57-2
M. Wt: 301.237
InChI Key: UBTFPDKYHSIGED-UHFFFAOYSA-N
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Description

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine: is an organic compound that features a boron-containing dioxaborolane ring attached to a benzyl group, which is further connected to a cyclopentanamine moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

Boronic acid compounds are generally known to interact with various enzymes and receptors in the body, acting as enzyme inhibitors or specific ligand drugs .

Mode of Action

Boronic acid compounds are often used in the suzuki-miyaura cross-coupling reaction due to their unique reactivity . They can form boronate complexes with diols, which are stable under physiological conditions but can undergo exchange reactions in the presence of other diols .

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its potential to undergo borylation and hydroboration reactions . Borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also occur in the presence of transition metal catalysts .

Pharmacokinetics

The bioavailability of boronic acid compounds is generally influenced by their stability and solubility, which can be enhanced by forming boronate complexes with diols .

Result of Action

Boronic acid compounds are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects, among others .

Action Environment

Environmental factors such as pH, temperature, and the presence of other diols can influence the action, efficacy, and stability of boronic acid compounds . For instance, the formation and stability of boronate complexes are pH-dependent, and the exchange reactions with other diols can be influenced by their concentration and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine typically involves the following steps:

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is synthesized by reacting pinacol with boron trihalides under controlled conditions. This reaction forms the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate.

    Benzylation: The intermediate is then subjected to a benzylation reaction, where a benzyl halide is introduced to form the benzylated dioxaborolane.

    Amine Introduction: Finally, the benzylated dioxaborolane is reacted with cyclopentanamine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the benzyl group or the dioxaborolane ring, leading to the formation of reduced boron species or benzyl alcohol derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl position, where various nucleophiles can replace the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of benzyl alcohol derivatives or reduced boron species.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules. Its boron-containing moiety is particularly useful in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of boron-containing drugs. Its unique structure allows it to interact with biological targets in novel ways, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and catalysts. Its reactivity and stability make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopentanamine is unique due to its combination of a boron-containing dioxaborolane ring with a benzyl and cyclopentanamine moiety. This structural combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-12-8-5-9-14(16)13-20-15-10-6-7-11-15/h5,8-9,12,15,20H,6-7,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTFPDKYHSIGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682378
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-57-2
Record name Benzenemethanamine, N-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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